Tert-butyl 4-(2-aminoethoxy)butanoate

Catalog No.
S8517397
CAS No.
M.F
C10H21NO3
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(2-aminoethoxy)butanoate

Product Name

Tert-butyl 4-(2-aminoethoxy)butanoate

IUPAC Name

tert-butyl 4-(2-aminoethoxy)butanoate

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h4-8,11H2,1-3H3

InChI Key

SGWDLIJSMQCJIR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCOCCN

Canonical SMILES

CC(C)(C)OC(=O)CCCOCCN

Tert-butyl 4-(2-aminoethoxy)butanoate is a chemical compound characterized by its structure, which includes a tert-butyl group, a butanoate moiety, and an aminoethoxy substituent. Its molecular formula is C12H25NO4C_{12}H_{25}NO_4, and it has a molecular weight of approximately 231.33 g/mol. This compound is categorized as an amino acid derivative and is often studied for its potential applications in pharmaceuticals and biochemistry due to its unique functional groups that can participate in various

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: In the presence of water, the ester bond can be broken, regenerating the carboxylic acid and alcohol.
  • Oxidation: The compound may be oxidized to form corresponding carbonyl compounds.
  • Amino Group Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions, making it versatile for further modifications in synthetic chemistry .

Compounds like tert-butyl 4-(2-aminoethoxy)butanoate are of interest due to their biological activity. They can act as intermediates in the synthesis of biologically active molecules, including potential pharmaceuticals. The presence of the amino group allows for interactions with biological targets, such as enzymes or receptors, which can lead to therapeutic effects. Additionally, derivatives of this compound may exhibit properties such as anti-inflammatory or antimicrobial activities .

The synthesis of tert-butyl 4-(2-aminoethoxy)butanoate can be achieved through several methods:

  • Direct Esterification: Reacting tert-butyl alcohol with 4-(2-aminoethoxy)butanoic acid in the presence of acid catalysts.
  • Amino Acid Derivative Synthesis: Utilizing amino acids as starting materials, where tert-butyl 4-(2-aminoethoxy)butanoate is formed through specific coupling reactions.
  • Modified Synthetic Routes: Employing various catalysts and reaction conditions to optimize yield and purity, such as using pentamethoxy tantalum as a catalyst under controlled temperatures .

Tert-butyl 4-(2-aminoethoxy)butanoate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing drugs that target specific biological pathways.
  • Biochemical Research: In studies investigating enzyme mechanisms or receptor-ligand interactions.
  • Material Science: As a precursor for functionalized polymers or materials with specific properties.

Interaction studies involving tert-butyl 4-(2-aminoethoxy)butanoate typically focus on its binding affinity to various biological targets. These studies may include:

  • Receptor Binding Assays: Evaluating how well the compound binds to specific receptors involved in disease processes.
  • Enzyme Inhibition Studies: Investigating whether the compound can inhibit enzymatic activity, providing insights into its potential therapeutic uses.
  • Cellular Assays: Assessing the effects on cell viability or proliferation in response to treatment with this compound .

Several compounds share structural similarities with tert-butyl 4-(2-aminoethoxy)butanoate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey FeaturesSimilarity Index
Tert-butyl 2-amino-3-hydroxybutanoate hydrochloride69320-90-7Hydroxyl group addition0.98
Methyl O-(tert-butyl)-L-threoninate hydrochloride71989-43-0Contains threonine derivative0.95
(2S,3R)-3-Acetoxy-2-aminobutanoic acid17012-42-9Acetoxy substitution0.95
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid119323-52-3Tert-butoxy group addition0.93

Tert-butyl 4-(2-aminoethoxy)butanoate is unique due to its specific combination of functional groups that allow for diverse reactivity and potential applications in medicinal chemistry compared to these similar compounds.

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is tert-butyl 4-(2-aminoethoxy)butanoate, reflecting its ester and ether functional groups. The molecular structure consists of a butanoate backbone esterified with a tert-butyl group at the carboxylate end and a 2-aminoethoxy substituent at the fourth carbon. The structural formula is represented as $$ \text{C}{10}\text{H}{21}\text{NO}_{3} $$, with a molecular weight of 203.28 g/mol.

The SMILES notation (O=C(OC(C)(C)C)CCCOCCN) illustrates the connectivity: a tert-butyloxycarbonyl group ($$ \text{OC}(C)(C)C $$) linked to a four-carbon chain ($$ \text{CCCO} $$), which is further connected to an ethoxyamine moiety ($$ \text{CCOCCN} $$).

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers:

  • CAS Registry Number: 1207983-98-9
  • MDL Number: MFCD24643939
  • PubChem CID: Not directly listed, but related compounds (e.g., CID 7010679) share structural motifs.
    Synonyms include 4-(2-aminoethoxy)-butanoic acid tert-butyl ester and tert-butyl 4-(2-aminoethoxy)butyrate.

Historical Context in Organic Synthesis

The tert-butyl ester group has been a cornerstone of protective group chemistry since the mid-20th century, enabling selective reactions in peptide synthesis and polyfunctional molecule construction. The specific derivative, tert-butyl 4-(2-aminoethoxy)butanoate, emerged in the early 2000s as a linker molecule in solid-phase synthesis and bioconjugation.

A pivotal advancement was its role in the synthesis of collagen cross-links, where tert-butyl esters provided stability during multi-step reactions. For example, Kim et al. (1999) utilized tert-butyl-protected intermediates to synthesize epoxide derivatives for cross-linking applications, avoiding hazardous reagents like diazomethane. This marked a shift toward safer, scalable methodologies in peptide chemistry.

Relevance in Modern Bioconjugation Chemistry

Bioconjugation—the covalent attachment of synthetic molecules to biomolecules—relies on reagents that balance reactivity with biocompatibility. The aminoethoxy group in tert-butyl 4-(2-aminoethoxy)butanoate serves as a nucleophilic handle for coupling reactions, while the tert-butyl ester offers hydrolytic stability under physiological conditions.

Role as a Heterobifunctional Cross-Linker

This compound’s dual functionality enables its use in constructing heterobifunctional cross-linkers. For instance:

  • The amino group reacts with carbonyl groups (e.g., activated esters, sulfonyl chlorides) to form stable amide bonds.
  • The tert-butyl ester can be selectively deprotected under acidic conditions (e.g., trifluoroacetic acid) to expose a carboxylic acid for further conjugation.

Such properties make it invaluable in antibody-drug conjugate (ADC) development, where precise linkage between cytotoxic agents and targeting proteins is critical.

Water-Solubility and Biocompatibility

Modifications to enhance water solubility—such as incorporating quaternary ammonium salts—have expanded its utility in aqueous bioconjugation reactions. Garmon et al. (2016) highlighted analogous compounds in synthesizing water-soluble reagents for protein labeling, underscoring the importance of tert-butyl esters in maintaining stability during conjugation.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.15214353 g/mol

Monoisotopic Mass

203.15214353 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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